molecular formula C24H25N5O2 B2704931 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105200-59-6

3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2704931
M. Wt: 415.497
InChI Key: XPTBTMIFRUGNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups, including a piperazine ring and a pyrimido-indole ring. Piperazine derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antituberculosis, anticancer, antiviral, and antimalarial activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups. The piperazine ring typically adopts a chair conformation .

Scientific Research Applications

Polymer Science

In the realm of polymer science, derivatives similar to the compound have been utilized in the synthesis of polyamides with specific properties. For instance, the synthesis of polyamides containing theophylline and thymine has been achieved through reactions involving dimethyl methylenesuccinate, followed by hydrolysis and polycondensation with diamines such as piperazine. These polyamides exhibit solubility in solvents like DMSO and water, and their molecular weights vary with the type of diamines and solvents used (M. Hattori & M. Kinoshita, 1979).

Medicinal Chemistry

In medicinal chemistry, the structural motif of the compound has been explored for its potential in creating new therapeutic agents:

  • Antimicrobial and Anti-Proliferative Activities

    The synthesis of 1,3,4-oxadiazole N-Mannich bases has demonstrated broad-spectrum antibacterial activities and potent anti-proliferative effects against various cancer cell lines. This suggests the potential use of similar structures in developing new antimicrobial and anticancer therapies (L. H. Al-Wahaibi et al., 2021).

  • Alpha 1 Adrenoceptor Ligands

    Pyrimido[5,4-b]indole derivatives have been identified as potent and selective alpha 1 adrenoceptor ligands, indicating their potential application in treating conditions related to alpha 1 adrenoceptor activity (F. Russo et al., 1991).

  • HIV-1 Reverse Transcriptase Inhibitors

    Bis(heteroaryl)piperazines have been synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase, leading to the clinical evaluation of atevirdine mesylate. This highlights the compound's framework utility in developing antiviral agents (D. Romero et al., 1994).

  • Antiproliferative Activity Against Cancer Cell Lines

    New derivatives have shown antiproliferative effects against human cancer cell lines, indicating the potential for the development of novel anticancer agents (L. Mallesha et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Some piperazine derivatives are known to have therapeutic potential, but they could also have side effects or toxicities .

properties

IUPAC Name

3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-16-7-8-17(2)20(13-16)27-9-11-28(12-10-27)21(30)14-29-15-25-22-18-5-3-4-6-19(18)26-23(22)24(29)31/h3-8,13,15,26H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTBTMIFRUGNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

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